molecular formula C19H18N4O B2591249 2-(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2191265-86-6

2-(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2591249
CAS No.: 2191265-86-6
M. Wt: 318.38
InChI Key: HXQJZIIUDXYYAT-UHFFFAOYSA-N
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Description

2-(1-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that features a unique combination of structural elements, including a biphenyl group, an azetidine ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the biphenyl and azetidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction to form the biphenyl core . The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions . The final step involves the formation of the triazole ring via azide-alkyne cycloaddition, often referred to as the “click” reaction, which is carried out in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki–Miyaura coupling and the click reaction, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the biphenyl or triazole rings .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)19(24)22-12-18(13-22)23-20-10-11-21-23/h2-11,18H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQJZIIUDXYYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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